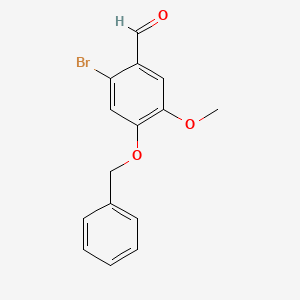

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

説明

特性

IUPAC Name |

2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCKKHSILFVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359526 | |

| Record name | 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40705-22-4 | |

| Record name | 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vanillin as a Primary Building Block

Vanillin undergoes benzylation to introduce the benzyloxy group at the 4-position. This step typically employs benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (100°C), yielding 4-benzyloxy-3-methoxybenzaldehyde. The reaction’s efficiency hinges on the complete substitution of the phenolic hydroxyl group, which is monitored via nuclear magnetic resonance (NMR) spectroscopy.

Intermediate Halogenation Precursors

Prior to bromination, the intermediate 4-benzyloxy-2-hydroxy-5-methoxybenzaldehyde must be synthesized. This involves hydroxylation at the 2-position, often achieved through selective oxidation or substitution reactions. For example, hydroxylation via N-bromosuccinimide (NBS) in aqueous acetone introduces the hydroxyl group, which is subsequently protected or functionalized.

Bromination Methods

Bromination is a critical step in introducing the bromo substituent at the 2-position of the aromatic ring. Multiple bromination strategies have been explored, each with distinct advantages and limitations.

Silver Nitrate-Mediated Bromination

A widely cited method involves the use of bromine (Br₂) in methanol with silver nitrate (AgNO₃) as a catalyst. This approach selectively brominates the 2-position of 4-benzyloxy-5-methoxybenzaldehyde, yielding the desired intermediate. The reaction proceeds under mild conditions (room temperature, 16 hours) and achieves moderate to high yields (60–75%). The mechanism likely involves the formation of a bromonium ion intermediate, stabilized by silver ions, which directs electrophilic substitution to the ortho position relative to the methoxy group.

Hathway’s Bromination Protocol

Alternative methods, such as Hathway’s procedure using acetic acid as a solvent, have been attempted but show lower efficiency. For instance, bromination in acetic acid at 40°C resulted in incomplete conversion and side reactions, necessitating rigorous purification. This highlights the sensitivity of the substrate to reaction conditions and the importance of catalyst selection.

Electrophilic Aromatic Substitution Optimization

Recent studies emphasize the role of electron-donating groups in directing bromination. The methoxy and benzyloxy groups activate the ring, favoring substitution at the 2- and 5-positions. Computational modeling supports these observations, predicting electron density maxima at these sites.

Multi-Step Synthesis and Protective Group Strategies

The synthesis of this compound often requires protective group chemistry to prevent undesired side reactions.

Benzyl Ether Protection

The benzyloxy group serves a dual role: it acts as a directing group during bromination and protects the phenolic oxygen from oxidation. Deprotection is rarely required in the final steps, as the benzyl group remains stable under typical reaction conditions.

Aldehyde Functionalization

The aldehyde moiety is susceptible to nucleophilic attack, necessitating cautious handling during bromination. In one protocol, the aldehyde is temporarily protected as an acetal during harsh reaction conditions, though this adds complexity to the synthesis.

Industrial-Scale Synthesis and Automation

Industrial production of this compound prioritizes scalability and reproducibility. Automated systems enable precise control over reaction parameters such as temperature, pH, and reagent addition rates.

Continuous Flow Reactors

Continuous flow chemistry has been adopted to enhance yield (up to 85%) and reduce byproduct formation. These systems facilitate rapid mixing and heat transfer, critical for exothermic bromination reactions.

Purity Control and Chromatography

Final purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) is employed for quality assurance, ensuring >95% purity for research applications.

Comparative Analysis of Synthetic Routes

The choice of synthesis route depends on factors such as cost, yield, and scalability. Below is a comparative analysis of key methods:

化学反応の分析

Oxidation Reactions

The aldehyde group in 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is reactive toward oxidation. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Reflux in acetonitrile | Carboxylic acid derivative |

| Potassium permanganate (KMnO₄) | Basic aqueous medium | Benzene ring oxidation |

For example, oxidation with KMnO₄ under basic conditions leads to cleavage of the benzyl ether, forming a phenolic acid derivative .

Substitution Reactions

The bromine atom at position 2 is susceptible to nucleophilic substitution. Common reactions include:

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium methoxide (MeONa) | DMF, 80°C | Methoxy-substituted derivative |

| Amines (e.g., NH₂CH₂CH₂NH₂) | Ethanol, reflux | Imine intermediates |

In a reported synthesis, substitution with benzyl bromide and potassium carbonate in DMF yielded 5-benzyloxy-2-bromo-4-methoxybenzaldehyde (B3) .

Condensation Reactions

The aldehyde group participates in condensation with amines or other nucleophiles:

| Reactant | Conditions | Product |

|---|---|---|

| 2-Amino-4-chlorophenol | Ethanol, reflux | Schiff base intermediates |

| Triethylamine (Et₃N) | Dichloromethane, room temperature | Aldol adducts |

These reactions are critical in forming biologically active compounds, such as imine-based ligands.

Deprotection of Benzyl Ether

The benzyl ether group can be removed via:

| Method | Conditions | Product |

|---|---|---|

| Hydrogenation (H₂/Ni) | Ethanol, 60°C | Phenolic derivative |

| Oxidative cleavage (OsO₄/H₂O₂) | THF, 0°C | Aldehyde cleavage |

Hydrogenation under catalytic conditions selectively removes the benzyl ether, yielding 2-bromo-5-methoxybenzaldehyde .

Reaction Mechanisms

Key mechanisms include:

科学的研究の応用

Chemical Properties and Structure

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde has the molecular formula and a molecular weight of approximately 321.16 g/mol. Its structure features a benzene ring with multiple substituents: a benzyloxy group, a bromo group, and a methoxy group, which enhance its reactivity and potential applications in synthesis and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique functional groups allow for diverse reactions, making it valuable in creating more complex structures.

Key Reactions Involving this compound

- Bromination : The presence of the bromo group facilitates further halogenation or substitution reactions.

- Aldol Condensation : The aldehyde functional group can engage in aldol reactions to form β-hydroxy carbonyl compounds.

- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit various biological activities, particularly in the context of anticancer research. Its structural similarities to other bioactive compounds suggest potential therapeutic effects.

Biological Activities

- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, indicating potential antioxidant activity.

- Anticancer Effects : Initial studies suggest that derivatives of this compound might inhibit cancer cell proliferation and metastasis. For instance, related benzofuran derivatives have demonstrated anti-metastatic effects in hepatocellular carcinoma cells by modulating key signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

作用機序

The mechanism of action of 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The benzyloxy and methoxy groups influence the compound’s electronic properties and reactivity.

類似化合物との比較

- 4-(Benzyloxy)benzaldehyde

- 4-(Benzyloxy)-2-methoxybenzaldehyde

- 4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde

Uniqueness: 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the benzyloxy, methoxy, and bromine substituents makes it a versatile intermediate for various synthetic applications.

生物活性

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde, with the CAS number 40705-22-4, is a compound of interest due to its potential biological activities. This article discusses its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrO3. Its structure features a bromine atom and methoxy group on a benzaldehyde core, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of related compounds on human cancer cell lines such as HeLa and MCF-7. The results indicated that modifications in the benzaldehyde structure could enhance cytotoxic activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound A (similar structure) | MCF-7 | <0.1 |

| Compound B (similar structure) | HCT116 | TBD |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Benzaldehyde derivatives are known for their ability to disrupt microbial cell function.

- Mechanism of Action : Research indicates that these compounds may target cellular antioxidation systems in fungi, effectively inhibiting their growth. The introduction of specific substituents on the benzaldehyde ring can enhance this activity .

Mechanistic Insights

The mechanism underlying the biological activities of this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Modulation : Inducing G2/M phase arrest in cancer cells has been observed with structurally related compounds, suggesting a potential pathway for anticancer effects .

Research Findings

A comprehensive evaluation of the pharmacological properties of this compound reveals promising results:

- In Vitro Studies : Initial tests have demonstrated moderate to high cytotoxicity against specific cancer cell lines.

- Selectivity : Some derivatives exhibit selectivity for cancer cells over normal cells, minimizing potential side effects.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。